molecular formula C16H19NO3S B1370567 Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 905011-75-8

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1370567
CAS No.: 905011-75-8
M. Wt: 305.4 g/mol
InChI Key: HYTOBRYCOKAAMV-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in medicinal chemistry and materials science. This compound, in particular, features a methoxyphenyl group, an amino group, and a propyl ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 4-methoxyphenyl with a halogenated thiophene intermediate in the presence of a palladium catalyst and a base.

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Esterification: The carboxyl group can be esterified with propanol in the presence of an acid catalyst like sulfuric acid to form the propyl ester.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.

    Biological Studies: It serves as a probe molecule for studying enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π stacking interactions with aromatic residues in proteins, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Propyl 2-amino-4-(4-hydroxyphenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.

    Propyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a chloro group instead of a methoxy group.

    Propyl 2-amino-4-(4-nitrophenyl)-5-methylthiophene-3-carboxylate: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. The methoxy group is an electron-donating group, which can enhance the compound’s nucleophilicity and affect its interactions with biological targets.

Properties

IUPAC Name

propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-9-20-16(18)14-13(10(2)21-15(14)17)11-5-7-12(19-3)8-6-11/h5-8H,4,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTOBRYCOKAAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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